4-(bromomethyl)-N,N-dipropylBenzenesulfonamide
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Overview
Description
4-(bromomethyl)-N,N-dipropylBenzenesulfonamide is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N,N-dipropylBenzenesulfonamide typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of reaction parameters such as temperature, solvent composition, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-N,N-dipropylBenzenesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids or sulfoxides .
Scientific Research Applications
4-(bromomethyl)-N,N-dipropylBenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites on proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N,N-dipropylBenzenesulfonamide involves its ability to act as an electrophile, reacting with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with amino acid residues such as cysteine and lysine .
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)benzoic acid: This compound also contains a bromomethyl group attached to a benzene ring but differs in having a carboxylic acid group instead of a sulfonamide group.
4-(bromomethyl)benzyl alcohol: Similar in structure but with a hydroxyl group instead of a sulfonamide group.
4-(bromomethyl)benzene sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-(bromomethyl)-N,N-dipropylBenzenesulfonamide is unique due to the presence of the dipropyl groups on the sulfonamide nitrogen, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C13H20BrNO2S |
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Molecular Weight |
334.27 g/mol |
IUPAC Name |
4-(bromomethyl)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO2S/c1-3-9-15(10-4-2)18(16,17)13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
UMPBIZVIUQHEAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
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